BMS-566419
Overview
Description
BMS 566419 is a chemically synthesized compound known for its potent inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis. BMS 566419 has shown promise in preclinical studies for its potential therapeutic applications, particularly in the treatment of arthritis .
Mechanism of Action
Target of Action
BMS-566419, also known as N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide, is an acridone-based inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH) . IMPDH is a key enzyme in the de novo synthesis of guanosine nucleotides .
Mode of Action
This compound interacts with its target, IMPDH, by inhibiting its activity. This inhibition disrupts the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo synthesis of guanosine nucleotides . By inhibiting IMPDH, this compound disrupts this pathway, leading to a decrease in the production of guanosine nucleotides.
Pharmacokinetics
It is mentioned that this compound isorally available , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
This compound has been shown to inhibit the proliferation of human T-lymphoblasts and PBMCs in vitro . It also reduces paw swelling in a rat adjuvant arthritis model . These results suggest that this compound may have potential therapeutic applications in conditions such as transplant rejection .
Biochemical Analysis
Biochemical Properties
BMS-566419 plays a significant role in biochemical reactions as an IMPDH inhibitor . IMPDH is a crucial enzyme in the purine biosynthesis pathway, and its inhibition can affect the proliferation of cells .
Cellular Effects
This compound has been shown to inhibit the proliferation of human T-lymphoblasts and peripheral blood mononuclear cells (PBMCs) in vitro . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the IMPDH enzyme, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, affecting the proliferation of cells .
Temporal Effects in Laboratory Settings
It has been shown to reduce paw swelling in a rat adjuvant arthritis model , indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to reduce paw swelling in a rat adjuvant arthritis model , suggesting potential dosage-dependent effects.
Metabolic Pathways
As an IMPDH inhibitor, this compound is involved in the purine biosynthesis pathway . It may interact with other enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
BMS 566419 is synthesized through a series of chemical reactions involving acridone derivativesThe synthesis typically involves the use of reagents such as piperazine, pyridine, and fluorinated compounds under controlled conditions .
Industrial Production Methods
While specific industrial production methods for BMS 566419 are not widely documented, the synthesis likely follows standard pharmaceutical manufacturing practices. This includes large-scale chemical synthesis, purification through crystallization or chromatography, and rigorous quality control to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
BMS 566419 primarily undergoes substitution reactions due to the presence of reactive functional groups such as fluorine and piperazine. These reactions are crucial for modifying the compound to enhance its biological activity and pharmacokinetic properties .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of BMS 566419 include:
- Piperazine
- Pyridine
- Fluorinated compounds
- Various solvents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl)
The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed
The major products formed from the reactions involving BMS 566419 are primarily derivatives with enhanced inhibitory activity against IMPDH. These derivatives are tested for their efficacy in inhibiting the proliferation of immune cells and reducing inflammation .
Scientific Research Applications
BMS 566419 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of inosine monophosphate dehydrogenase and its effects on nucleotide synthesis.
Biology: Investigated for its role in modulating immune cell proliferation and function.
Medicine: Explored as a potential therapeutic agent for conditions such as arthritis and transplant rejection due to its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of new drugs targeting inosine monophosphate dehydrogenase and related pathways
Comparison with Similar Compounds
Similar Compounds
Mycophenolate mofetil (MMF): Another inosine monophosphate dehydrogenase inhibitor used in clinical settings for its immunosuppressive properties.
Ribavirin: An antiviral drug that also inhibits inosine monophosphate dehydrogenase, though its primary use is in treating viral infections.
Uniqueness of BMS 566419
BMS 566419 is unique due to its acridone-based structure, which provides a distinct mechanism of inhibition and potentially different pharmacokinetic properties compared to other inosine monophosphate dehydrogenase inhibitors. Its specific modifications enhance its potency and selectivity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVJUIZOZCFECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566161-24-8 | |
Record name | BMS-566419 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566161248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-566419 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9688E11ZQ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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